TGR5 Receptor Agonist 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

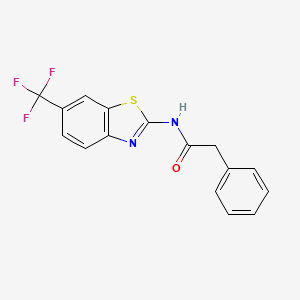

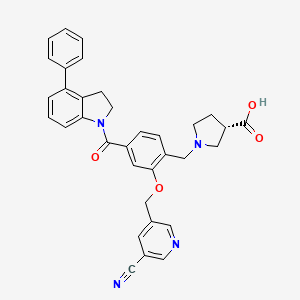

TGR5 is a member of the G-protein-coupled receptor superfamily and plays a crucial role in regulating various physiological processes, including energy homeostasis, glucose metabolism, and inflammation . The activation of TGR5 by agonists like TGR5 Receptor Agonist 3 has shown potential therapeutic benefits in treating metabolic disorders, such as type 2 diabetes mellitus and obesity .

Preparation Methods

The synthesis of TGR5 Receptor Agonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps :

Formation of Intermediate A: Reacting a suitable starting material with acetyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine in dichloromethane.

Hydrogenation: The intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst in methanol.

Final Coupling: The hydrogenated intermediate is coupled with another reactant to form this compound.

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

TGR5 Receptor Agonist 3 undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

TGR5 Receptor Agonist 3 has a wide range of scientific research applications :

Chemistry: It is used as a tool compound to study the structure-activity relationship of TGR5 agonists and to develop new synthetic methodologies.

Biology: The compound is used to investigate the role of TGR5 in various biological processes, including energy metabolism, inflammation, and cell signaling.

Medicine: this compound has shown potential in preclinical studies for treating metabolic disorders, such as type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.

Industry: The compound is used in the development of new pharmaceuticals targeting TGR5 for therapeutic purposes.

Mechanism of Action

The mechanism of action of TGR5 Receptor Agonist 3 involves the activation of the TGR5 receptor, which is a membrane-bound G-protein-coupled receptor . Upon activation, TGR5 triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA) . This leads to various physiological effects, such as increased energy expenditure, improved glucose metabolism, and reduced inflammation . The molecular targets and pathways involved include the nuclear factor kappa-B (NF-κB), extracellular signal-regulated kinases (ERK), and the AKT pathway .

Comparison with Similar Compounds

TGR5 Receptor Agonist 3 can be compared with other similar compounds, such as :

6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist that has been widely studied for its metabolic effects.

Lithocholic acid (LCA): A natural bile acid that acts as a potent TGR5 agonist.

Deoxycholic acid (DCA): Another natural bile acid with TGR5 agonistic activity.

Chenodeoxycholic acid (CDCA): A bile acid that activates TGR5 and has been studied for its therapeutic potential.

This compound is unique in its synthetic origin and specific structural features that confer high selectivity and potency for TGR5 activation. This makes it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula |

C29H27N3O6 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

ethoxymethyl 5-[3-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)pyridin-4-yl]oxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C29H27N3O6/c1-2-35-18-37-29(34)23-17-36-26-10-9-20(15-21(23)26)38-27-11-12-30-16-22(27)28(33)32-14-13-31(19-7-8-19)24-5-3-4-6-25(24)32/h3-6,9-12,15-17,19H,2,7-8,13-14,18H2,1H3 |

InChI Key |

WJLRTDVQPXBODJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC(=O)C1=COC2=C1C=C(C=C2)OC3=C(C=NC=C3)C(=O)N4CCN(C5=CC=CC=C54)C6CC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)

![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)